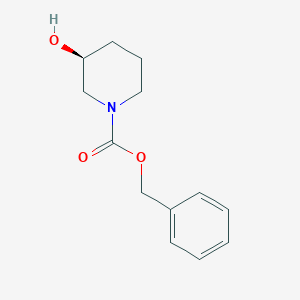

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (3S)-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGWBAFATMSBHZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426142 | |

| Record name | Benzyl (3S)-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94944-69-1 | |

| Record name | Benzyl (3S)-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, particularly the stereocenter at the 3-position of the piperidine ring and the presence of a benzyloxycarbonyl (Cbz) protecting group, make it a valuable chiral building block for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological relevance of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The following tables summarize its key chemical identifiers and physical properties. While experimental data for some properties of this specific enantiomer are limited, data from closely related compounds and computational predictions are provided for a comprehensive overview.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | benzyl (3S)-3-hydroxypiperidine-1-carboxylate |

| CAS Number | 94944-69-1[1] |

| Molecular Formula | C₁₃H₁₇NO₃[1][2] |

| Molecular Weight | 235.28 g/mol [1][2] |

| Canonical SMILES | C1C--INVALID-LINK--O |

| InChI | InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1 |

| InChIKey | NDGWBAFATMSBHZ-LBPRGKRZSA-N |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | 34-40 °C | (for (S)-1-Boc-3-hydroxypiperidine)[3] |

| Boiling Point | 196 °C | (for racemic Benzyl 3-hydroxypiperidine-1-carboxylate)[4] |

| Solubility | Freely soluble in alcohols (methanol/ethanol), THF, DCM; slightly soluble in water. | (for 1-Benzyl-3-hydroxypiperidine)[5] |

| pKa (predicted) | 14.74 ± 0.20 | (for (S)-1-Boc-3-hydroxypiperidine) |

| LogP (predicted) | 1.7799 | [1] |

| Topological Polar Surface Area (TPSA) | 49.77 Ų | [1] |

Synthesis

The synthesis of this compound typically involves the protection of the nitrogen atom of (S)-3-hydroxypiperidine. The most common method utilizes benzyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on the general principles of N-protection of piperidines.

Materials:

-

(S)-3-hydroxypiperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of (S)-3-hydroxypiperidine in dichloromethane at 0 °C is added triethylamine (1.2 equivalents).

-

Benzyl chloroformate (1.1 equivalents) is added dropwise to the stirring solution, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Caption: Synthetic workflow for this compound.

Biological Relevance and Signaling Pathways

This compound itself is not known to have direct pharmacological activity. Instead, its significance lies in its role as a key chiral intermediate in the synthesis of more complex and potent pharmaceutical agents.[6] One of the most prominent examples is its use in the synthesis of Ibrutinib (Imbruvica), a targeted therapy for certain B-cell malignancies.[7][8]

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[9] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[6][9]

The B-Cell Receptor (BCR) Signaling Pathway and the Role of Ibrutinib

The BCR signaling pathway is a complex cascade of events initiated by the binding of an antigen to the B-cell receptor. This binding triggers the activation of several downstream kinases, including BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to a cascade of intracellular events that ultimately promote B-cell proliferation, differentiation, and survival.[6][9] In many B-cell cancers, this pathway is constitutively active, leading to uncontrolled cell growth.

Ibrutinib exerts its therapeutic effect by covalently binding to a cysteine residue (Cys481) in the active site of BTK, thereby irreversibly inhibiting its kinase activity.[9] This blockage of BTK prevents the downstream signaling events, leading to decreased proliferation and increased apoptosis (programmed cell death) of the malignant B-cells.[9][10]

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the mechanism of action of Ibrutinib.

References

- 1. chemscene.com [chemscene.com]

- 2. Buy this compound | 94944-69-1 [smolecule.com]

- 3. (S)-1-Boc-3-hydroxypiperidine 97 143900-44-1 [sigmaaldrich.com]

- 4. Benzyl 3-hydroxypiperidine-1-carboxylate | CAS 95798-22-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 8. 3-Hydroxypiperidine | 6859-99-0 | Benchchem [benchchem.com]

- 9. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 10. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate structural analysis and conformation

An In-depth Structural and Conformational Analysis of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

A Comprehensive Guide for Researchers and Drug Development Professionals

This compound is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development.[1][2] Its rigid, chiral scaffold makes it a valuable building block for the synthesis of complex, biologically active molecules.[1] This technical guide provides a detailed analysis of the structural and conformational properties of this compound, compiling available data from spectroscopic and crystallographic studies to offer a comprehensive resource for researchers.

Molecular Structure and Physicochemical Properties

This compound is comprised of a piperidine ring substituted with a hydroxyl group at the 3-position and a benzyl carboxylate group at the nitrogen atom. The presence of a stereocenter at the C3 position results in two enantiomers, with the (S)-enantiomer being of particular importance in pharmaceutical applications.

| Property | Value |

| IUPAC Name | benzyl (3S)-3-hydroxypiperidine-1-carboxylate |

| CAS Number | 94944-69-1 |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

Solid-State Conformation: Insights from X-ray Crystallography

X-ray crystallographic analysis provides the most definitive information about the three-dimensional structure of a molecule in the solid state. For this compound, these studies have revealed several key structural features.

Piperidine Ring Conformation

The piperidine ring, a six-membered saturated heterocycle, can adopt several conformations, with the chair conformation being the most stable due to the minimization of torsional and steric strain. X-ray diffraction studies have confirmed that in the solid state, the piperidine ring of this compound exists in a chair conformation.

Orientation of Substituents

The substituents on the piperidine ring can occupy either axial or equatorial positions. In the most stable chair conformation of this compound, the hydroxyl group at the C3 position is found to be in the equatorial orientation . This arrangement minimizes steric interactions with the rest of the ring, contributing to the overall stability of the conformer. The larger benzyl carboxylate group at the nitrogen atom also preferentially occupies an equatorial position to reduce steric hindrance.

Conformation in Solution: Spectroscopic Analysis

While X-ray crystallography provides a static picture of the molecule, Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into its conformational dynamics in solution.

¹H and ¹³C NMR Spectroscopy

Conformational Equilibrium

In solution, substituted piperidines can exist in a dynamic equilibrium between two chair conformers. For this compound, this would involve the interconversion between the conformer with an equatorial hydroxyl group and the one with an axial hydroxyl group.

Caption: Conformational equilibrium of the 3-hydroxyl group.

The equilibrium is expected to strongly favor the conformer with the equatorial hydroxyl group to minimize 1,3-diaxial interactions. The presence of the bulky N-benzyl carboxylate group further reinforces the stability of the chair conformation where the C3 substituent is equatorial.

Experimental Protocols

Detailed experimental protocols for the structural analysis of piperidine derivatives are crucial for reproducible research.

X-ray Crystallography

A typical experimental workflow for single-crystal X-ray diffraction is as follows:

Caption: Workflow for X-ray crystallographic analysis.

-

Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound by slow evaporation, vapor diffusion, or cooling.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods and then refined to obtain the final atomic coordinates and other structural parameters.

NMR Spectroscopy

The following protocol outlines the key steps for NMR analysis:

Caption: Workflow for NMR-based conformational analysis.

-

Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: A series of NMR experiments are performed, including standard 1D ¹H and ¹³C spectra, as well as 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals. Coupling constants are measured from the ¹H spectrum, and NOESY correlations are identified to determine through-space proximities of protons, which provides crucial information for conformational assignment.

Conclusion

The structural analysis of this compound reveals a clear preference for a chair conformation with the hydroxyl group in an equatorial position, both in the solid state and likely in solution. This conformational rigidity is a key feature that makes it a valuable chiral building block in the design of new therapeutic agents. Further detailed studies providing specific crystallographic and NMR data would be highly beneficial to the scientific community for more precise computational modeling and structure-activity relationship studies.

References

Physical and chemical properties of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate, a key chiral intermediate in the synthesis of complex pharmaceutical agents. It details the compound's physical and chemical properties, spectral characteristics, and established experimental protocols for its synthesis. Furthermore, this guide discusses its significant role as a chiral building block in drug discovery and development, supported by workflow diagrams and conceptual pathway illustrations to provide a thorough understanding for research and development professionals.

Introduction

This compound is a piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structural framework, featuring a chiral center at the 3-position of the piperidine ring and a stable benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom, makes it a valuable and versatile starting material for the enantioselective synthesis of various bioactive molecules.[1][2] The piperidine scaffold is a common motif in many natural products and approved drugs, and the specific (S)-stereochemistry at the hydroxylated carbon is often crucial for target binding and pharmacological efficacy.[2][3] This guide aims to consolidate the known physical, chemical, and spectroscopic data of this compound, along with practical experimental methodologies, to serve as a key resource for professionals in drug development and organic synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Data has been aggregated from various chemical suppliers and databases.

Table 1: Identifiers and General Properties

| Identifier | Value |

| Product Name | This compound[1] |

| IUPAC Name | benzyl (3S)-3-hydroxypiperidine-1-carboxylate[1][4] |

| CAS Number | 94944-69-1[1][4][5] |

| Molecular Formula | C₁₃H₁₇NO₃[1][4][5] |

| Molecular Weight | 235.28 g/mol [1][4][5] |

| Canonical SMILES | C1CC--INVALID-LINK--O[1] |

| InChI Key | NDGWBAFATMSBHZ-LBPRGKRZSA-N[1] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to yellow liquid or solid[2] |

| Boiling Point | ~196 °C (literature for racemic mixture)[6] |

| Storage Temperature | Room temperature or 0-8°C for long-term storage[2][5] |

| Purity | Typically ≥97% or ≥98%[5] |

Table 3: Computed Properties

| Property | Value | Source |

| XLogP3 | 1.5 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4][5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4][5] |

| Rotatable Bond Count | 2 | PubChem[5] |

| Topological Polar Surface Area | 49.8 Ų | PubChem[4] |

Spectral Data Analysis

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound.

-

Mass Spectrometry (MS): Mass spectrometric analysis confirms the molecular weight of the compound. The molecular ion peak [M]+ is observed at a mass-to-charge ratio (m/z) of 235. A characteristic fragmentation pattern involves the loss of the benzyl group (m/z 91), resulting in a significant fragment at m/z 144.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands that correspond to the functional groups present. A broad absorption band is typically observed in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretch of the carbamate group appears as a strong band around 1680-1700 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific high-resolution spectrum for this exact compound is not publicly available, expected chemical shifts (in CDCl₃) can be predicted based on its structure and data from similar compounds.

-

¹H NMR: Protons of the benzyl group (C₆H₅) are expected to appear in the aromatic region (δ 7.2-7.4 ppm). The benzylic protons (-CH₂-) would likely show a singlet around δ 5.1 ppm. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would be found between δ 3.5-4.0 ppm. The various methylene protons of the piperidine ring would appear as complex multiplets in the δ 1.4-3.8 ppm range. The hydroxyl proton (-OH) would present as a broad singlet, the position of which is concentration-dependent.

-

¹³C NMR: The carbonyl carbon of the carbamate is expected around δ 155 ppm. The carbons of the aromatic ring would appear between δ 127-137 ppm. The benzylic carbon is expected around δ 67 ppm, and the carbon bearing the hydroxyl group (-CH(OH)-) would be found near δ 65-70 ppm. The remaining piperidine ring carbons would be in the δ 20-50 ppm range.

-

Experimental Protocols

The synthesis of this compound typically involves the protection of the nitrogen atom of a chiral 3-hydroxypiperidine precursor.

Synthesis via N-Protection of (S)-3-Hydroxypiperidine

This method involves the direct protection of commercially available (S)-3-hydroxypiperidine.

Materials:

-

(S)-3-Hydroxypiperidine

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., triethylamine (TEA), sodium carbonate)

-

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-3-hydroxypiperidine (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

-

Add the base (e.g., triethylamine, 1.2 eq) to the solution.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

The general workflow for the synthesis and its subsequent use is visualized below.

Applications in Research and Drug Development

This compound is not typically a pharmacologically active agent itself but serves as a high-value intermediate.[1] Its utility stems from its defined stereochemistry and the presence of two distinct functional groups that can be selectively manipulated.

-

Chiral Scaffolding: The compound is a quintessential chiral building block.[1] The stereocenter is preserved and used to construct more complex chiral molecules, which is fundamental in modern drug design where enantiomeric purity is a regulatory and efficacy requirement.[2]

-

Precursor for Bioactive Molecules: It is a key intermediate in the synthesis of a wide range of pharmaceutical agents, including those targeting neurological disorders.[2] For example, a related precursor, (S)-1-Boc-3-hydroxypiperidine, is a crucial intermediate for the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, used in cancer therapy.[3][7] The Cbz-protected variant serves a similar role in synthetic routes where this specific protecting group is preferred.

-

Functional Group Manipulation: The hydroxyl group can be further functionalized through oxidation, substitution (e.g., conversion to an amine or halide), or etherification. The Cbz protecting group is stable under many reaction conditions but can be readily removed via catalytic hydrogenation to liberate the secondary amine for further modification.

The conceptual role of a molecule derived from this scaffold in a biological pathway is illustrated below.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For the racemic and related compounds, hazard statements indicate potential for skin, eye, and respiratory irritation.[8] It is recommended to store the compound at room temperature in a tightly sealed container.[5] Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed hazard and handling information.

Conclusion

This compound is a cornerstone chiral intermediate for the pharmaceutical industry. Its well-defined stereochemistry and versatile functional groups provide a reliable platform for the synthesis of complex and stereospecific drug candidates. This guide has consolidated its key chemical, physical, and spectral properties, along with a standard synthesis protocol, to aid researchers in its effective utilization in drug discovery and development programs.

References

- 1. Buy this compound | 94944-69-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 4. This compound | C13H17NO3 | CID 6932653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Benzyl 3-hydroxypiperidine-1-carboxylate | CAS 95798-22-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. (R)-Benzyl 3-hydroxypiperidine-1-carboxylate | C13H17NO3 | CID 6932652 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number and molecular formula for (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate, a chiral piperidine derivative, is a pivotal building block in modern medicinal chemistry. Its stereodefined structure and versatile functional groups make it an invaluable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and a summary of its applications in drug discovery and development.

Core Compound Identification

This compound is identified by the following key parameters:

| Identifier | Value |

| CAS Number | 94944-69-1[] |

| Molecular Formula | C₁₃H₁₇NO₃[2][3] |

| IUPAC Name | benzyl (3S)-3-hydroxypiperidine-1-carboxylate[][2] |

| Synonyms | (S)-1-Cbz-3-hydroxypiperidine, (3S)-3-hydroxy-1-piperidinecarboxylic acid phenylmethyl ester[] |

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of the compound. While experimental data for this specific molecule is limited in publicly available literature, computed data and information from closely related analogs are provided for reference.

Table 2.1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 235.28 g/mol | [2][3] |

| Appearance | Colorless oil (for the racemic analog) | [4] |

| Boiling Point | 196 °C (for the racemic analog) | [5] |

| XLogP3 (Computed) | 1.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

Table 2.2: Spectroscopic Data

| Technique | Data Description |

| Mass Spectrometry (MS) | The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 235. A characteristic fragmentation pattern involves the loss of the benzyl group (mass 91), resulting in a significant fragment at m/z 144. This fragmentation occurs via alpha-cleavage adjacent to the carbonyl group of the carbamate.[3] |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the carbamate group would also be prominent. |

| Nuclear Magnetic Resonance (NMR) | While specific spectral data for the (S)-enantiomer is not readily available, ¹H and ¹³C NMR spectra would be consistent with the proposed structure. Key ¹H NMR signals would include multiplets for the piperidine ring protons, a broad singlet for the hydroxyl proton, a singlet for the benzylic methylene protons, and signals in the aromatic region for the phenyl group. ¹³C NMR data is available for the corresponding (R)-enantiomer, which would show similar chemical shifts.[6] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The most common strategies involve either the resolution of a racemic mixture or an asymmetric synthesis approach. A general and widely applicable synthetic workflow starts from 3-hydroxypiperidine.

Logical Synthesis Workflow

The following diagram illustrates a common logical workflow for the synthesis of the target compound, starting from the readily available 3-hydroxypiperidine. This process involves the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group. For the synthesis of the specific (S)-enantiomer, a chiral resolution step would be required, typically before the protection step, or an asymmetric synthesis route would be employed.

Caption: General synthesis workflow for N-Cbz protection of 3-hydroxypiperidine.

Detailed Experimental Protocol: N-Benzyloxycarbonyl Protection

This protocol is adapted from the synthesis of the racemic N-Cbz-3-hydroxypiperidine and is a fundamental step in producing the target molecule.[4] To obtain the (S)-enantiomer, one would start with (S)-3-hydroxypiperidine.

Materials:

-

3-Hydroxypiperidine hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Reaction Setup: To a solution of 3-hydroxypiperidine hydrochloride (10.00 g, 73 mmol) in a mixture of THF (50 mL) and water (50 mL), add sodium carbonate (23.10 g, 218 mmol).[4]

-

Addition of Protecting Group: Add benzyl chloroformate (14.90 g, 87 mmol) dropwise to the reaction mixture at room temperature.[4]

-

Reaction: Stir the mixture vigorously for 5 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Work-up: Upon completion, extract the mixture with ethyl acetate (3 x 100 mL).[4]

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]

-

Purification: Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to afford the pure product.[4]

Applications in Drug Development

This compound is a highly valued chiral building block in the pharmaceutical industry. Its utility stems from the presence of a stereocenter and functional groups that can be further elaborated into more complex molecular architectures.

-

Chiral Scaffolding: The piperidine ring is a common motif in many biologically active compounds. The (S)-configuration at the 3-position is often crucial for specific interactions with biological targets, such as enzymes and receptors. This makes the title compound a key starting material for introducing this specific stereochemistry into drug candidates.[3]

-

Precursor for Bioactive Molecules: This compound serves as an intermediate in the synthesis of a variety of therapeutic agents. Research has explored its use in developing compounds with potential antidepressant, analgesic, and neuroprotective effects.[3]

-

Structure-Activity Relationship (SAR) Studies: In drug discovery campaigns, derivatives of this molecule are synthesized to probe the structure-activity relationships of a lead compound. By modifying the hydroxyl and carbamate groups, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of a potential drug.[3]

The following diagram illustrates the logical relationship of this compound as a key intermediate in the drug development pipeline.

Caption: Role as a key intermediate in the drug discovery process.

Conclusion

This compound is a fundamentally important chiral intermediate for the synthesis of advanced pharmaceutical compounds. Its well-defined stereochemistry and versatile chemical handles provide a reliable platform for the construction of novel drug candidates. The synthetic protocols, while requiring careful execution, are based on established chemical principles, making this compound accessible for both academic research and industrial drug development. Future applications will likely continue to leverage its unique structural features to address complex therapeutic challenges.

References

- 2. This compound | C13H17NO3 | CID 6932653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 94944-69-1 [smolecule.com]

- 4. 1-N-CBZ-3-HYDROXY-PIPERIDINE | 95798-22-4 [chemicalbook.com]

- 5. Benzyl 3-hydroxypiperidine-1-carboxylate | CAS 95798-22-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. (R)-Benzyl 3-hydroxypiperidine-1-carboxylate | C13H17NO3 | CID 6932652 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Chiral 3-Hydroxypiperidines: Key Literature and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The chiral 3-hydroxypiperidine scaffold is a privileged structural motif found in numerous pharmaceuticals and natural products. Its stereochemistry plays a crucial role in determining biological activity, making the development of efficient and stereoselective synthetic methods a significant area of research in medicinal and organic chemistry. This in-depth technical guide provides a comprehensive overview of key literature and methodologies for the synthesis of chiral 3-hydroxypiperidines, with a focus on enzymatic, chemo-enzymatic, and catalytic asymmetric approaches.

Enzymatic and Whole-Cell Biocatalysis

Biocatalysis has emerged as a powerful and environmentally friendly strategy for the synthesis of chiral molecules. The use of isolated enzymes or whole-cell systems for the asymmetric reduction of N-protected 3-piperidones offers high enantioselectivity under mild reaction conditions.

Ketoreductase (KRED) Mediated Asymmetric Reduction

Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols. The synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib, has been extensively studied using this approach.[1][2]

Key Findings:

-

Screening of various ketoreductases is crucial to identify the most efficient and stereoselective enzyme for a specific substrate.[3]

-

Cofactor regeneration is essential for the economic feasibility of the process. This is often achieved by coupling the KRED-catalyzed reduction with a dehydrogenase, such as glucose dehydrogenase (GDH), or by using a sacrificial alcohol like isopropanol.[4][5]

-

Co-expression of KRED and GDH in a single host, such as E. coli, can streamline the process and improve efficiency.[4]

Experimental Protocol: Synthesis of (S)-N-Boc-3-hydroxypiperidine using co-expressed KRED and GDH [4]

This protocol is based on the co-expression of a ketoreductase and glucose dehydrogenase in E. coli.

1. Catalyst Preparation:

- Construct a co-expression plasmid containing the genes for the desired ketoreductase and glucose dehydrogenase.

- Transform the plasmid into E. coli expression hosts.

- Cultivate the recombinant E. coli and induce protein expression.

- Harvest the cells by centrifugation and prepare either whole-cell catalyst or cell-free extract.

2. Asymmetric Reduction:

- In a temperature-controlled reactor, prepare a reaction mixture containing:

- N-Boc-3-piperidone (substrate): 100 g·L⁻¹

- D-glucose (for cofactor regeneration): 130 g·L⁻¹

- NADP⁺ (cofactor): 0.2 g·L⁻¹

- Phosphate buffer (100 mmol·L⁻¹, pH 6.5)

- Wet cells or cell-free extract: 30 g·L⁻¹

- Maintain the reaction temperature at 35 °C and the pH at 6.5 by adding a base solution (e.g., 2 mol·L⁻¹ NaOH).

- Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

- Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the product by column chromatography if necessary.

Quantitative Data:

| Method | Substrate | Catalyst | Cofactor Regeneration | Yield (%) | ee (%) | Reference |

| Whole-cell Biocatalysis | N-Boc-3-piperidone | E. coli co-expressing KRED and GDH | D-glucose | >99 (conversion) | >99 | [4] |

| Isolated Enzyme | N-Boc-3-piperidone | Ketoreductase (KRED 110) | Isopropanol | 90-95 | >99 | [3] |

| Whole-cell Biocatalysis | N-Boc-3-piperidone | Baker's Yeast | Endogenous | 90-95 | - | [3] |

| Enzymatic Asymmetric Reduction | N-Boc-3-piperidone | Alcohol dehydrogenase (SEQ ID NO: 2) | Isopropanol | 96.8 | 100 | [5] |

Chemo-enzymatic Synthesis

Chemo-enzymatic strategies combine the advantages of both chemical and biological catalysis to achieve efficient and selective transformations. A notable example is the asymmetric dearomatization of pyridines.

Chemo-enzymatic Dearomatization of Pyridines

This approach involves the chemical reduction of a pyridine derivative to a tetrahydropyridine, followed by an enzymatic stereoselective reduction to the chiral piperidine.[6]

Key Features:

-

Provides access to a wide range of chiral 3- and 3,4-substituted piperidines.

-

The key enzymatic step utilizes an ene-imine reductase (EneIRED) in a cascade with an amine oxidase.

-

High yields and excellent enantioselectivities have been reported for various substrates.

Experimental Protocol: General Procedure for Chemo-enzymatic Dearomatization [6]

1. Synthesis of N-substituted tetrahydropyridine:

- Synthesize the desired N-substituted tetrahydropyridine from the corresponding pyridine derivative via chemical methods (e.g., reduction).

2. One-pot Amine Oxidase/Ene-Imine Reductase Cascade:

- In a suitable buffer, combine the N-substituted tetrahydropyridine substrate, the amine oxidase, the ene-imine reductase, and the necessary cofactors (e.g., NADPH).

- Incubate the reaction mixture under optimized conditions (temperature, pH).

- Monitor the reaction for completion.

- Extract the chiral piperidine product and purify as required.

Quantitative Data:

| Substrate (3-substituted pyridine) | Product | Overall Yield (%) | ee (%) | Reference |

| 3-(3-methoxyphenyl)pyridine | (R)-(+)- and (S)-(−)-Preclamol | ≥50 | 96 | [6] |

| 3-phenylpyridine | (R)- and (S)-3-phenylpiperidine | ≥36 | ≥92 | [6] |

| 4-(pyridin-3-yl)aniline | Key intermediate for Niraparib ((S)-24) | 29 | 93 | [6] |

Catalytic Asymmetric Synthesis

Transition metal-catalyzed asymmetric reactions offer another powerful tool for the synthesis of chiral 3-hydroxypiperidines.

Asymmetric Hydrogenation of Pyridine Derivatives

The direct asymmetric hydrogenation of pyridines is challenging due to the aromaticity of the ring. However, the hydrogenation of activated pyridine derivatives, such as pyridinium salts, provides a viable route to chiral piperidines.

Experimental Protocol: Synthesis of 3-Hydroxypiperidine via Hydrogenation [7]

This protocol describes the synthesis of racemic 3-hydroxypiperidine, which can be a precursor for chiral resolution.

1. Hydrogenation Reaction:

- In a high-pressure reactor, charge 3-hydroxypyridine (10 kg), rhodium-nickel/carbon bimetallic catalyst (500 g; 5% Rh, 0.5% Ni), phosphoric acid (0.5 kg), and water (42 L).

- Pressurize the reactor with hydrogen to 5 atm.

- Heat the reaction mixture to 50 °C and stir for 30 minutes.

- After the reaction is complete, cool the reactor, release the hydrogen pressure, and filter to remove the catalyst.

2. Product Isolation:

- Distill the filtrate under reduced pressure (65-67 °C, 2 mmHg) to obtain 3-hydroxypiperidine.

Quantitative Data:

| Starting Material | Catalyst | Solvent | Yield (%) | Reference |

| 3-Hydroxypyridine | Rhodium-Nickel/Carbon | Water | 92 | [7] |

Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic strategies discussed.

Figure 1: Enzymatic synthesis of (S)-N-Boc-3-hydroxypiperidine.

Figure 2: Chemo-enzymatic dearomatization of pyridines.

Figure 3: Catalytic hydrogenation of 3-hydroxypyridine.

Conclusion

The synthesis of chiral 3-hydroxypiperidines has seen significant advancements, with biocatalytic and chemo-enzymatic methods offering highly efficient and stereoselective routes. These modern approaches often provide advantages over classical chemical methods in terms of environmental impact, safety, and selectivity. The choice of synthetic strategy will depend on factors such as the desired stereoisomer, the scale of the synthesis, and the availability of starting materials and catalysts. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. mdpi.com [mdpi.com]

- 5. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]

- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for (S)-Benzyl 3-hydroxypiperidine-1-carboxylate, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is crucial for its identification, purity assessment, and quality control in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.39 - 7.28 | m | 5H | Ar-H |

| 5.14 | s | 2H | -CH ₂-Ph |

| 4.05 - 3.95 | m | 1H | CH -OH |

| 3.70 - 3.50 | m | 2H | Piperidine-H |

| 3.35 - 3.15 | m | 2H | Piperidine-H |

| 2.00 - 1.50 | m | 4H | Piperidine-H |

| 1.85 (br s) | - | 1H | -OH |

Note: The chemical shift of the hydroxyl proton is variable and dependent on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 155.5 | C =O (Carbamate) |

| 136.8 | Ar-C (Quaternary) |

| 128.5 | Ar-C H |

| 128.0 | Ar-C H |

| 127.8 | Ar-C H |

| 67.2 | -C H₂-Ph |

| 66.5 | C H-OH |

| 50.8 | Piperidine-C |

| 44.0 | Piperidine-C |

| 31.5 | Piperidine-C |

| 22.1 | Piperidine-C |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3420 (broad) | O-H stretch (Alcohol) |

| 3032 | C-H stretch (Aromatic) |

| 2945, 2860 | C-H stretch (Aliphatic) |

| 1695 | C=O stretch (Carbamate) |

| 1498, 1455 | C=C stretch (Aromatic) |

| 1425 | C-N stretch (Amide) |

| 1240, 1110 | C-O stretch |

| 740, 698 | C-H bend (Aromatic, monosubstituted) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Proposed Fragment |

| 235 | [M]⁺ (Molecular Ion) |

| 144 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl Cation) |

Interpretation of Spectroscopic Data

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The aromatic protons of the benzyl group appear as a multiplet between 7.39 and 7.28 ppm, integrating to five protons. A key diagnostic signal is the singlet at 5.14 ppm, corresponding to the two benzylic protons of the carbamate protecting group. The proton attached to the hydroxyl-bearing carbon (CH-OH) is observed as a multiplet around 4.05-3.95 ppm. The piperidine ring protons appear as a series of complex multiplets between 3.70 and 1.50 ppm. The broad singlet at approximately 1.85 ppm is characteristic of the hydroxyl proton, which can exchange with residual water in the solvent, leading to its broadness.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The carbamate carbonyl carbon is observed at 155.5 ppm. The aromatic carbons of the benzyl group appear in the range of 127.8 to 136.8 ppm, with the quaternary carbon at the higher end of this range. The benzylic carbon (-CH₂-Ph) is found at 67.2 ppm. The carbon bearing the hydroxyl group (CH-OH) resonates at 66.5 ppm. The remaining four carbons of the piperidine ring are observed at 50.8, 44.0, 31.5, and 22.1 ppm.

IR Spectrum Analysis

The IR spectrum is instrumental in identifying the functional groups present. A prominent broad absorption band around 3420 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. The sharp, strong peak at 1695 cm⁻¹ corresponds to the C=O stretching of the carbamate functional group. Aromatic C-H and C=C stretching vibrations are observed at 3032 cm⁻¹ and in the 1498-1455 cm⁻¹ region, respectively. Aliphatic C-H stretches from the piperidine and benzyl groups are seen at 2945 and 2860 cm⁻¹. The bands at 740 and 698 cm⁻¹ are characteristic of a monosubstituted benzene ring.

Mass Spectrum Analysis

Mass spectrometry confirms the molecular weight of the compound and provides insight into its fragmentation pattern. The molecular ion peak [M]⁺ is observed at an m/z of 235, which corresponds to the molecular weight of this compound (235.28 g/mol ).[1] A characteristic fragmentation is the loss of the benzyl group (C₇H₇•), resulting in a significant peak at m/z 144. The base peak is often the benzyl cation ([C₇H₇]⁺) at m/z 91, formed by the stable tropylium ion.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-protected 3-hydroxypiperidines involves the reaction of 3-hydroxypiperidine with a suitable protecting group reagent. For the synthesis of the title compound, (S)-3-hydroxypiperidine is reacted with benzyl chloroformate.

-

Materials: (S)-3-hydroxypiperidine, Benzyl chloroformate, Triethylamine, Dichloromethane (DCM), 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine, Anhydrous MgSO₄.

-

Procedure: To a stirred solution of (S)-3-hydroxypiperidine and triethylamine in dichloromethane at 0 °C, benzyl chloroformate is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with 1 M HCl (aq). The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated NaHCO₃ (aq) and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Spectroscopic Analysis

-

¹H and ¹³C NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Mass spectra are typically acquired using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and interpretation of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

The Stereochemical Landscape of (S)-3-Hydroxypiperidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (S)-3-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the chiral backbone of numerous therapeutic agents. Its stereochemical integrity is often paramount to biological activity and selectivity. This technical guide provides a comprehensive overview of the stereochemistry of (S)-3-hydroxypiperidine derivatives, encompassing stereoselective synthesis, conformational analysis, and detailed experimental protocols.

Stereoselective Synthesis of (S)-3-Hydroxypiperidine Derivatives

The synthesis of enantiomerically pure (S)-3-hydroxypiperidine derivatives is a critical step in the development of many pharmaceuticals. The two primary strategies employed are chemical resolution of a racemic mixture and asymmetric synthesis.

Chemical Resolution

Chemical resolution involves the separation of a racemic mixture of 3-hydroxypiperidine using a chiral resolving agent. This method, while traditional, can be effective but often suffers from a theoretical maximum yield of 50% for the desired enantiomer.[1]

A common approach involves the hydrogenation of 3-hydroxypyridine to produce racemic 3-hydroxypiperidine, which is then resolved.

Experimental Protocol: Resolution of (±)-3-Hydroxypiperidine

A widely used method for the chemical resolution of racemic 3-hydroxypiperidine involves the use of a chiral acid, such as D-pyroglutamic acid, to form diastereomeric salts that can be separated by fractional crystallization.

-

Step 1: Salt Formation: Racemic 3-hydroxypiperidine and a resolving agent, D-pyroglutamic acid, are heated in an ethanol solution and then allowed to cool. This leads to the precipitation of (S)-3-hydroxypiperidine D-pyroglutamate as a solid.

-

Step 2: Isolation: The solid diastereomeric salt is isolated by filtration.

-

Step 3: Liberation of the Free Base and Protection: The (S)-3-hydroxypiperidine D-pyroglutamate is treated with a base to liberate the free (S)-3-hydroxypiperidine. This is often followed by protection of the nitrogen atom, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate under alkaline conditions, to yield (S)-N-Boc-3-hydroxypiperidine.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer, overcoming the 50% yield limitation of classical resolution. Biocatalytic methods, in particular, have gained prominence due to their high enantioselectivity and environmentally friendly nature.

The enzymatic reduction of a prochiral ketone, N-substituted-3-piperidone, is a highly efficient method for producing (S)-3-hydroxypiperidine derivatives. Ketoreductases (KREDs) and aldo-keto reductases (AKRs) are commonly employed for this transformation, often exhibiting excellent enantioselectivity (>99% ee).[2]

The process typically utilizes a cofactor regeneration system, such as glucose dehydrogenase (GDH), to recycle the expensive nicotinamide cofactor (NADH or NADPH).

dot

References

Solubility profile of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate in common lab solvents

Technical Guide: Solubility Profile of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Introduction

This compound is a chiral piperidine derivative commonly utilized as a building block in the synthesis of complex pharmaceutical agents. Its structural features, including a hydrophilic hydroxyl group, a polar carbamate linker, and a lipophilic benzyl group, result in a nuanced solubility profile that is critical for its handling, reaction setup, and formulation development.

This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common laboratory solvents. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document synthesizes information from structurally related compounds to generate a qualitative profile. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to empower researchers to generate precise data for their specific applications.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | [1][2] |

| Molecular Weight | 235.28 g/mol | [1][2][3] |

| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |

| XLogP3 | 1.5 | [1][3] |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | [1] |

| Hydrogen Bond Acceptors | 3 (from hydroxyl oxygen, and two carboxyl oxygens) | [1] |

Note: The XLogP3 value of 1.5 indicates a moderate degree of lipophilicity, suggesting that the compound will favor partitioning into organic phases over water, but still retains some affinity for polar environments.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound. This profile is inferred from the behavior of structurally analogous compounds, including (S)-1-Boc-3-hydroxypiperidine, 1-Benzyl-3-hydroxypiperidine, and the parent piperidine heterocycle[4][5][6][7]. The presence of both hydrogen-bonding groups (hydroxyl) and significant non-polar surface area (benzyl ring) dictates its solubility.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group and carbamate moiety can form strong hydrogen bonds with protic solvents. Similar compounds show high solubility[4][7][8][9]. |

| Water | Low to Slight | While capable of hydrogen bonding, the molecule's overall lipophilicity from the benzyl and piperidine rings is expected to limit aqueous solubility[7]. | |

| Polar Aprotic | Acetonitrile (ACN) | Moderate to High | Favorable dipole-dipole interactions are expected. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds. | |

| Tetrahydrofuran (THF) | High | The ether oxygen can act as a hydrogen bond acceptor. Similar compounds are freely soluble in THF[7]. | |

| Nonpolar Halogenated | Dichloromethane (DCM) | High | The compound's moderate lipophilicity suggests good compatibility. Structurally related molecules are soluble in DCM[6][7]. |

| Chloroform | High | Similar to DCM, good solubility is expected. A related compound's optical activity is measured in chloroform, implying solubility[4]. | |

| Nonpolar Aromatic | Toluene | Moderate | The benzyl group's "like-dissolves-like" interaction with toluene will promote solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | The molecule's polar functional groups (hydroxyl, carbamate) are incompatible with highly nonpolar aliphatic solvents. Piperidine itself has limited solubility in hexane[5]. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is recommended. This protocol provides a standardized workflow for determining the equilibrium solubility of the compound at a specific temperature (e.g., 25 °C).

4.1 Materials and Equipment

-

This compound

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Analytical balance

-

Constant temperature orbital shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

4.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (e.g., 20 mg). The key is to ensure undissolved solid remains after equilibration.

-

Precisely add a known volume of the desired solvent (e.g., 2.0 mL).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot using a syringe filter to remove any suspended microcrystals.

-

Precisely dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of the solute in the diluted sample by comparing the instrument response to a pre-established calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature (e.g., in mg/mL or mol/L).

-

Visualizations

5.1 Experimental Workflow

The following diagram illustrates the standard shake-flask method for determining equilibrium solubility.

5.2 Logical Solubility Relationships

This diagram illustrates how the structural features of this compound influence its affinity for different types of solvents.

References

- 1. This compound | C13H17NO3 | CID 6932653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (R)-Benzyl 3-hydroxypiperidine-1-carboxylate | C13H17NO3 | CID 6932652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-1-Boc-3-hydroxypiperidine CAS#: 143900-44-1 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. (S)-1-Boc-3-hydroxypiperidine Supplier China | CAS 143900-44-1 | Properties, Uses, Safety & Price [pipzine-chem.com]

- 7. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 8. (S)-1-Boc-3-hydroxypiperidine CAS NO 143900-44-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. (S)-1-Boc-3-hydroxypiperidine CAS NO 143900-44-1 [homesunshinepharma.com]

Navigating the Chiral Landscape: A Technical Guide to Enantiopure (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate, a key chiral building block in the synthesis of numerous pharmaceutical agents, is a molecule of significant interest in medicinal chemistry and drug development. Its enantiomerically pure form is crucial for achieving desired pharmacological activity and minimizing off-target effects. This in-depth technical guide provides a comprehensive overview of its commercial availability, key suppliers, and the technical data necessary for its effective procurement and utilization in research and development.

Commercial Availability and Supplier Overview

Enantiopure this compound is commercially available from a range of chemical suppliers specializing in building blocks for pharmaceutical and chemical research. These suppliers offer various grades and quantities, from milligrams for initial screening to kilograms for process development. When selecting a supplier, it is critical to consider not only the cost but also the purity, enantiomeric excess (e.e.), and the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA).

Below is a summary of prominent suppliers and the typical specifications for their this compound offerings. Please note that specifications can vary by batch, and it is always recommended to request a lot-specific CoA.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Purity | Enantiomeric Excess (e.e.) | Notes |

| Sigma-Aldrich | 94944-69-1 | C₁₃H₁₇NO₃ | 235.28 | ≥97% | Not consistently specified | Offers various quantities for research purposes. |

| Santa Cruz Biotechnology | 95798-22-4 (racemate) | C₁₃H₁₇NO₃ | 235.28 | Not specified for enantiopure | Not specified | Important to verify enantiomeric purity for specific lots. |

| Ambeed | 94944-69-1 | C₁₃H₁₇NO₃ | 235.28 | ≥98% | Not specified | Provides a range of building blocks for drug discovery. |

| Chemieliva | 95798-22-4 (racemate) | C₁₃H₁₇NO₃ | 235.28 | Not specified for enantiopure | Not specified | Important to inquire about the availability of the (S)-enantiomer. |

| BLD Pharm | 94944-69-1 | C₁₃H₁₇NO₃ | 235.28 | ≥98% | Not specified | Offers various package sizes. |

| Apollo Scientific | 95798-22-4 (racemate) | C₁₃H₁₇NO₃ | 235.28 | 98% (for racemate) | Not applicable | Inquire for availability of the enantiopure (S)-form. |

Note: The CAS number 95798-22-4 is often associated with the racemic mixture of Benzyl 3-hydroxypiperidine-1-carboxylate, while 94944-69-1 is more specific to the (S)-enantiomer. Researchers should exercise diligence in confirming the stereochemistry of the product with the supplier.

Synthetic Pathways and Methodologies

The enantioselective synthesis of this compound is a critical aspect of its production. Several strategies are employed to achieve high enantiomeric purity, primarily focusing on the stereoselective synthesis of the 3-hydroxypiperidine core.

A common and effective approach involves the enzymatic kinetic resolution of a racemic precursor or the asymmetric reduction of a prochiral ketone. For instance, a ketoreductase (KRED) enzyme can be used to stereoselectively reduce a protected 3-piperidone derivative to the corresponding (S)-alcohol with high enantiomeric excess.[1] The subsequent protection of the piperidine nitrogen with a carboxybenzyl (Cbz) group yields the final product.

Representative Experimental Protocol: Enzymatic Reduction and N-Cbz Protection

Step 1: Asymmetric Reduction of N-Boc-3-piperidone [1]

-

Reaction Setup: In a temperature-controlled reactor, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.

-

Reagents: N-Boc-3-piperidone (1 equivalent), a ketoreductase (KRED) enzyme, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) are added.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30°C) until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or HPLC).

-

Work-up and Isolation: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (S)-1-Boc-3-hydroxypiperidine.

Step 2: Deprotection of the Boc Group

-

Reaction Setup: The crude (S)-1-Boc-3-hydroxypiperidine is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Reagent Addition: An acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added.

-

Reaction Conditions: The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

Work-up and Isolation: The solvent is removed under reduced pressure. The residue is often neutralized with a base and extracted to yield (S)-3-hydroxypiperidine.

Step 3: N-Cbz Protection

-

Reaction Setup: (S)-3-hydroxypiperidine (1 equivalent) is dissolved in a suitable solvent mixture, such as tetrahydrofuran and water.

-

Reagent Addition: A base (e.g., sodium carbonate or triethylamine) is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, ~1.1 equivalents) at a controlled temperature (e.g., 0-5°C).

-

Reaction Conditions: The reaction is stirred for several hours at room temperature.

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Quality Control and Analytical Methods

Ensuring the chemical and stereochemical purity of this compound is paramount for its use in drug development. A robust quality control workflow is essential.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): A standard method for determining chemical purity.

-

Chiral HPLC: This is the most critical technique for determining the enantiomeric excess (e.e.) of the compound. A suitable chiral stationary phase is used to separate the (S) and (R) enantiomers.

Representative Chiral HPLC Method[1]

While the exact conditions may need optimization, a typical chiral HPLC method for a similar N-protected 3-hydroxypiperidine is as follows:

-

Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak or Chiralcel column (e.g., Chiralpak IC).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) in a specific ratio (e.g., 90:10 or 80:20 v/v). A small amount of an additive like diethylamine or trifluoroacetic acid may be used to improve peak shape.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Supplier Selection Logic

Choosing the right supplier is a critical decision that can impact project timelines, budget, and the quality of research outcomes. The following flowchart outlines a logical process for supplier selection.

References

Methodological & Application

Chiral Synthesis of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral synthesis of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate, a valuable chiral building block in the synthesis of various pharmaceutical agents. The methods described herein focus on providing high enantiomeric purity, a critical factor in the development of safe and efficacious drugs.

Introduction

This compound is a key intermediate in the synthesis of numerous biologically active molecules. The specific stereochemistry at the C3 position of the piperidine ring is often crucial for the desired pharmacological activity. Therefore, robust and efficient methods for its enantioselective synthesis are of significant interest to the pharmaceutical industry. This document outlines several effective strategies, including enzymatic reduction, chemical resolution, and asymmetric synthesis, to obtain the desired (S)-enantiomer with high purity.

Synthesis Methodologies

Several strategic approaches can be employed for the synthesis of this compound. The primary methods include:

-

Enzymatic Asymmetric Reduction: This highly selective method utilizes ketoreductase enzymes to reduce the prochiral ketone, Benzyl 3-oxopiperidine-1-carboxylate, to the desired (S)-alcohol.

-

Chemical Resolution of Racemic Mixtures: This classical approach involves the separation of a racemic mixture of Benzyl 3-hydroxypiperidine-1-carboxylate using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

-

Chiral Pool Synthesis: This strategy begins with a readily available enantiopure starting material from the chiral pool, which is then converted to the target molecule through a series of chemical transformations.

The choice of method often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiomeric purity. For industrial applications, enzymatic methods are often favored due to their high selectivity, mild reaction conditions, and environmentally friendly nature.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthesis methods. Please note that results can vary based on specific reaction conditions and catalyst/enzyme selection.

| Synthesis Method | Key Reagents/Catalysts | Typical Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |

| Enzymatic Asymmetric Reduction | Ketoreductase (KRED), Isopropanol (IPA) | 85 - 95 | > 99 | High enantioselectivity, mild conditions, environmentally friendly | Enzyme cost and stability can be a factor |

| Chemical Resolution | Chiral resolving agent (e.g., L-tartaric acid) | 30 - 45 (for the desired enantiomer) | > 98 | Well-established technique, high ee achievable | Theoretical maximum yield is 50%, often requires multiple recrystallizations |

| Asymmetric Transfer Hydrogenation | Chiral Ru- or Rh-catalyst, Formic acid/triethylamine | 80 - 92 | 90 - 98 | High yield and good enantioselectivity | Cost of precious metal catalysts, optimization of ligands required |

Experimental Protocols

Protocol 1: Enzymatic Asymmetric Reduction of Benzyl 3-oxopiperidine-1-carboxylate

This protocol describes a typical procedure for the enantioselective reduction of the ketone precursor using a ketoreductase.

Materials:

-

Benzyl 3-oxopiperidine-1-carboxylate

-

Ketoreductase (KRED) enzyme preparation

-

Isopropanol (IPA)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) in a mixture of phosphate buffer and isopropanol (e.g., 1:1 v/v), add the ketoreductase enzyme preparation (typically 1-5% w/w of the substrate).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) and monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or TLC).

-

Upon completion of the reaction (typically 12-24 hours), quench the reaction by adding ethyl acetate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Chemical Resolution of (±)-Benzyl 3-hydroxypiperidine-1-carboxylate

This protocol outlines a general procedure for the separation of the racemic alcohol using a chiral resolving agent.

Materials:

-

(±)-Benzyl 3-hydroxypiperidine-1-carboxylate

-

Chiral resolving agent (e.g., L-tartaric acid)

-

Suitable solvent (e.g., ethanol, methanol, or a mixture)

-

Base (e.g., NaOH or NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the racemic (±)-Benzyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in a suitable solvent.

-

Add a solution of the chiral resolving agent (0.5 - 1.0 eq) in the same solvent.

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

The enantiomeric purity of the crystallized salt can be improved by recrystallization.

-

To recover the free amine, dissolve the diastereomeric salt in water and basify the solution with an appropriate base (e.g., NaOH) to pH > 10.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the enantiomerically enriched this compound.

Visualizations

The following diagrams illustrate the key synthesis workflows.

Caption: Workflow for Enzymatic Asymmetric Reduction.

Caption: Workflow for Chemical Resolution.

Application Note: Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine using Ketoreductase

Introduction

(S)-N-Boc-3-hydroxypiperidine is a critical chiral building block in the synthesis of numerous pharmaceuticals, notably as a key intermediate for the anticancer drug Ibrutinib.[1][2][3][4] Traditional chemical synthesis routes often involve costly noble metal catalysts, harsh reaction conditions, and result in low yields due to the need for chiral resolution of a racemic mixture.[2][5] Biocatalytic asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone, using ketoreductases (KREDs) offers a highly efficient, environmentally friendly, and stereoselective alternative.[1][4] This method provides high yields and exceptional enantiomeric excess (e.e.) under mild reaction conditions.[4] This application note provides detailed protocols for the screening of ketoreductases and the optimized synthesis of (S)-N-Boc-3-hydroxypiperidine.

Principle of the Method

The asymmetric synthesis is achieved through the enzymatic reduction of the ketone group of N-Boc-3-piperidone to the corresponding chiral alcohol, (S)-N-Boc-3-hydroxypiperidine. This reaction is catalyzed by a ketoreductase (KRED), an oxidoreductase enzyme. The stereoselectivity of the enzyme dictates the chirality of the final product. The reaction requires a nicotinamide cofactor, typically NADPH or NADH, which is consumed during the reduction. To make the process economically viable, a cofactor regeneration system is employed. Common regeneration systems include a substrate-coupled approach using a secondary alcohol like isopropanol and a second dehydrogenase, or an enzyme-coupled system utilizing an enzyme such as glucose dehydrogenase (GDH) to oxidize a sacrificial substrate like glucose.[1]

Data Presentation

Table 1: Screening of Commercially Available Ketoreductases

| Ketoreductase (KRED) | Substrate Conc. (g/L) | Conversion (%) | Enantiomeric Excess (e.e. %) | Reference |

| KRED 107 | 10 | - | - | [5] |

| KRED 108 | 10 | - | - | [5] |

| KRED 109 | 10 | - | - | [5] |

| KRED 110 | 10 | 100 | >99 (S) | [5] |

| KRED 111 | 10 | - | - | [5] |

| KRED 112 | 10 | - | - | [5] |

| ChKRED03 | 100 | 100 | >99 (S) | [6][7] |

Table 2: Optimized Reaction Conditions and Performance

| Parameter | Condition | Result | Reference |

| Enzyme | KRED 110 | - | [5] |

| Substrate Concentration | 10 g/L | >99% Purity | [5] |

| Enzyme Loading | 3% (w/v) | - | [5] |

| Cofactor | NAD+ (10mM) | - | [5] |

| Temperature | 35-40 °C | - | [5] |

| pH | 7.5 (200mM Triethanolamine HCl) | - | [5] |

| Reaction Time | 3-4 hours | - | [5] |

| Enzyme | Co-expressed KRED and GDH | - | [1] |

| Substrate Concentration | 100 g/L | >99% Conversion | [1] |

| Catalyst | 30 g/L wet cells | >99% e.e. | [1] |

| Cofactor | NADP+ (0.2 g/L) | - | [1] |

| Co-substrate | D-glucose (130 g/L) | - | [1] |

| Temperature | 35 °C | - | [1] |

| pH | 6.5 (100mM PBS) | - | [1] |

| Reaction Time | 24 hours | - | [1] |

| Enzyme | AKR-43 | - | [2] |

| Substrate Concentration | 16% (w/w) | >99% e.e. | [2] |

| Enzyme Loading | <3.5% (w/w) | - | [2] |

| Cofactor Regeneration | Glucose Dehydrogenase (GDH) | - | [2] |

| Temperature | 30 °C | - | [2] |

| pH | 7.5 | - | [2] |

| Reaction Time | 16 hours | - | [2] |

Experimental Protocols

Protocol 1: Screening of Ketoreductases

This protocol is adapted from the screening procedure for the ES-KRED-8000 kit.[5]

Materials:

-

Ketoreductase screening kit (e.g., ES-KRED-8000)

-

N-Boc-3-piperidone

-

Phosphate buffer (pH 7.0)

-

NADH

-

D-glucose

-

Glucose dehydrogenase (GDH)

-

Ethanol

-

Reaction vials (e.g., 2 mL microcentrifuge tubes)

-

Shaking incubator

Procedure:

-

Prepare a stock solution of N-Boc-3-piperidone by dissolving 100 mg in 1 mL of ethanol.

-